molecular formula C3H6Cl4Si B14710990 Chloro(dimethyl)(trichloromethyl)silane CAS No. 18171-30-7

Chloro(dimethyl)(trichloromethyl)silane

Cat. No.: B14710990
CAS No.: 18171-30-7
M. Wt: 212.0 g/mol
InChI Key: OUQQOFBDJVVMIF-UHFFFAOYSA-N
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Description

(trichloromethyl)dimethylchlorosilane is an organosilicon compound with the chemical formula C3H6Cl4Si. It is a colorless liquid with a sharp odor similar to that of hydrochloric acid. This compound is primarily used as a precursor in the synthesis of various silicon-based materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

(trichloromethyl)dimethylchlorosilane can be synthesized through the reaction of dimethyldichlorosilane with carbon tetrachloride in the presence of a catalytic amount of triphenylphosphine . The reaction proceeds smoothly under mild conditions to produce (trichloromethyl)dimethylchlorosilane in good yield.

Industrial Production Methods

In industrial settings, the production of (trichloromethyl)dimethylchlorosilane often involves the direct process of reacting chloromethane with elemental silicon in the presence of a copper catalyst at elevated temperatures (around 250°C) . This method is commonly used in the production of various chlorosilanes, including (trichloromethyl)dimethylchlorosilane.

Chemical Reactions Analysis

Types of Reactions

(trichloromethyl)dimethylchlorosilane undergoes several types of chemical reactions, including hydrolysis, alcoholysis, and reduction .

    Hydrolysis: When exposed to water, (trichloromethyl)dimethylchlorosilane undergoes hydrolysis to form silanols and hydrochloric acid.

    Alcoholysis: Reaction with alcohols converts (trichloromethyl)dimethylchlorosilane into alkoxysilanes, releasing hydrochloric acid as a byproduct.

Common Reagents and Conditions

    Hydrolysis: Water is the primary reagent, and the reaction typically occurs at room temperature.

    Alcoholysis: Alcohols such as methanol are used, and the reaction can be carried out at room temperature.

    Reduction: Alkali metals like sodium are used as reducing agents, and the reaction is conducted under an inert atmosphere to prevent oxidation.

Major Products Formed

    Hydrolysis: Silanols and hydrochloric acid.

    Alcoholysis: Alkoxysilanes and hydrochloric acid.

    Reduction: Polysilynes and sodium chloride.

Scientific Research Applications

(trichloromethyl)dimethylchlorosilane has a wide range of applications in scientific research and industry :

    Chemistry: Used as a precursor in the synthesis of various silicon-based materials and polymers.

    Biology: Employed in the modification of surfaces for biological assays and experiments.

    Medicine: Utilized in the development of drug delivery systems and biomedical devices.

    Industry: Applied in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (trichloromethyl)dimethylchlorosilane involves its reactivity with water and other nucleophiles . The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the formation of silanols and other silicon-containing compounds. This reactivity is exploited in various applications, including surface modification and polymer synthesis.

Comparison with Similar Compounds

(trichloromethyl)dimethylchlorosilane can be compared with other similar compounds such as methyltrichlorosilane and trichlorosilane :

    Methyltrichlorosilane: Similar in structure but contains one methyl group and three chlorine atoms bonded to silicon. It is also used as a precursor for silicon-based materials.

    Trichlorosilane: Contains three chlorine atoms and one hydrogen atom bonded to silicon. It is primarily used in the production of ultrapure silicon for the semiconductor industry.

Conclusion

(trichloromethyl)dimethylchlorosilane is a versatile organosilicon compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form various silicon-based materials make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

chloro-dimethyl-(trichloromethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl4Si/c1-8(2,7)3(4,5)6/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQQOFBDJVVMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503127
Record name Chloro(dimethyl)(trichloromethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18171-30-7
Record name Chloro(dimethyl)(trichloromethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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